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Compound of Interest

Compound Name: Cgp 29030A

CAS No.: 113240-27-0

Cat. No.: B1668490 Get Quote

Executive Summary & Pharmacological Identity
CGP 29030A (Chemical Name: 1-[2-(4-Chlorophenyl)ethyl]-4-(3,5-

dimethoxybenzoyl)piperazine hydrochloride) represents a distinct class of analgesic agents

that modulate nociceptive processing through supraspinal mechanisms.[1] Unlike classical

opioids or localized spinal anesthetics, CGP 29030A is characterized by its ability to selectively

inhibit nociceptive dorsal horn neurons while sparing low-threshold mechanoreceptive (tactile)

function.

This guide provides a technical deep-dive for researchers investigating GABAergic modulation

of pain, specifically focusing on the unique profile of CGP 29030A as an orally active agent with

dual utility in analgesia and muscle spasticity control.
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Feature Specification

Compound Name CGP 29030A

Chemical Class Piperazine derivative

Primary Indication
Neuropathic pain, Nociceptive modulation,

Muscle Spasm

Mechanism Class
Supraspinal Nociceptive Inhibitor / GABAergic

Modulator (Putative)

Route of Administration Oral (p.o.), Systemic

Onset of Action ~10 minutes (in rodent models)

Key Physiological Target
Wide Dynamic Range (WDR) Neurons in Dorsal

Horn

Mechanistic Architecture
The Supraspinal Loop Hypothesis
The defining characteristic of CGP 29030A is its site of action. Experimental evidence indicates

that the compound’s analgesic efficacy is abolished in spinalized animals (where the spinal

cord is severed from the brain). This confirms that CGP 29030A does not act directly on the

spinal segments but rather activates supraspinal centers (likely within the brainstem or

midbrain) that drive descending inhibitory pathways.

These descending pathways (often involving GABAergic or serotonergic transmission) project

to the dorsal horn of the spinal cord, where they hyperpolarize nociceptive neurons, effectively

"closing the gate" to pain signals.

Selective Inhibition (The "Sensory Sparing" Effect)
Unlike non-selective GABA agonists which may cause generalized sedation or sensory

dampening, CGP 29030A exhibits high selectivity:

Inhibited: Nociceptive neurons (High-threshold mechanoreceptors).[1]

Unaffected: Low-threshold mechanoreceptors (Touch/Proprioception).
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Inhibited: Gamma-motoneurons (mediating muscle tone/spasm).[1][2][3][4]

Pathway Visualization
The following diagram illustrates the proposed mechanism where CGP 29030A triggers

supraspinal inhibition.
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Caption: CGP 29030A acts supraspinally to drive descending inhibition, selectively silencing

pain and spasm pathways.

Experimental Protocols & Methodology
To validate the efficacy of CGP 29030A, researchers should utilize an in vivo

electrophysiological approach. The following protocol is derived from the foundational work by

Yu et al. (1992) and adapted for modern pharmacological screening.
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Pre-Clinical Setup (Rat Model)
Subject: Adult Sprague-Dawley rats (250–350g).

Anesthesia: Urethane (1.2 g/kg i.p.) or α-chloralose (initial 80 mg/kg). Note: Avoid volatile

anesthetics that deeply suppress spinal reflexes if possible.

Surgical Prep: Laminectomy at lumbar levels (L4-L5) to expose the dorsal horn.

Electrophysiological Recording Workflow
This workflow ensures the isolation of single-unit activity to distinguish between nociceptive

and non-nociceptive neurons.

Electrode Placement: Insert high-impedance microelectrodes (glass or tungsten, 2–10 MΩ)

into the dorsal horn (depth 0–1000 µm).

Neuron Identification:

Stimulate the receptive field (hind paw) using graded mechanical stimuli:

Brush (Low threshold).

Pressure (Moderate).

Pinch (Noxious/High threshold).

Baseline Recording: Record spontaneous firing and evoked responses for 20 minutes to

establish stability.

Drug Administration: Administer CGP 29030A (10–30 mg/kg) via oral gavage (p.o.) or

intravenous (i.v.) catheter.

Post-Drug Monitoring: Continuous recording for 120 minutes.

Data Acquisition Logic
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Caption: Experimental workflow for validating CGP 29030A activity on dorsal horn neurons.

Comparative Pharmacological Data
The following table summarizes the effects of CGP 29030A compared to standard GABAergic

modulators. This data is crucial for researchers selecting positive controls.

Parameter CGP 29030A
Baclofen (GABA-B
Agonist)

Morphine (Opioid)

Primary Site of Action
Supraspinal (Indirect

Spinal Inhibition)
Spinal & Supraspinal Spinal & Supraspinal

Effect on WDR

Neurons
Strong Inhibition Strong Inhibition Strong Inhibition

Effect on LTM (Touch) No Effect (Preserved) Moderate Inhibition Minimal Inhibition

Motor Effect

Inhibits Gamma-

motoneurons (Anti-

spasm)

Flaccidity / Sedation Minimal

Spinalized Efficacy
Ineffective (Requires

brain-spinal loop)
Effective Effective

Key Insight for Drug Development: The lack of efficacy in spinalized animals is the "signature"

of CGP 29030A. If your compound persists in analgesic effect after spinal transection, it is not

acting via the same supraspinal loop mechanism as CGP 29030A.
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References & Authoritative Grounding
The following references provide the foundational data and chemical identity verifications used

in this guide.

Yu, X. M., Hoheisel, U., & Mense, S. (1992).Effects of a novel piperazine derivative (CGP
29030A) on nociceptive dorsal horn neurons in the rat.[1] Drugs under Experimental and

Clinical Research, 18(11-12), 447–459.[1]

Significance: Primary source defining the supraspinal mechanism and selective inhibition

of nociceptive neurons.

MedChemExpress (MCE).CGP 29030A Product Monograph.

Significance: Confirms chemical structure and availability as a research reagent.

Patents (via USPTO/WIPO).GABA agonist; analgesic applications.

Significance: Classifies the compound within the GABAergic agonist/modulator family in

intellectual property filings.

TargetMol.CGP 29030A - Biological Activity.

Significance: Provides corroborating data on the compound's interaction with GABAergic

currents.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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